3-Methoxypropyl acetate
CAS No.: 41448-83-3; 84540-57-8
Cat. No.: VC6800648
Molecular Formula: C6H12O3
Molecular Weight: 132.159
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 41448-83-3; 84540-57-8 |
|---|---|
| Molecular Formula | C6H12O3 |
| Molecular Weight | 132.159 |
| IUPAC Name | 3-methoxypropyl acetate |
| Standard InChI | InChI=1S/C6H12O3/c1-6(7)9-5-3-4-8-2/h3-5H2,1-2H3 |
| Standard InChI Key | CCTFMNIEFHGTDU-UHFFFAOYSA-N |
| SMILES | CC(=O)OCCCOC |
Introduction
Chemical Identity and Nomenclature
Table 1: Nomenclature Variants of 3-Methoxypropyl Acetate
| Common Name | IUPAC Name | CAS Number |
|---|---|---|
| 3-Methoxypropyl acetate | 1-methoxy-3-acetoxypropane | Not explicitly listed |
| PGMEA (industry shorthand) | 1-methoxy-2-propyl acetate | 70657-70-4 |
Note: Discrepancies in numbering (e.g., 2- vs. 3-methoxy) arise from differing conventions in naming branched ethers .
Synthesis and Production
Alkoxylation-Esterification Pathways
The synthesis of 3-methoxypropyl acetate typically involves a two-step process:
-
Alkoxylation of 1,3-Propanediol: Reacting 1,3-propanediol with methyl chloride in the presence of a base (e.g., KOH) yields 3-methoxy-1-propanol .
Selectivity for the monoalkoxylated product exceeds 85% under optimized conditions (120°C, 2 bar pressure) .
-
Esterification with Acetic Anhydride: The alcohol intermediate is acetylated using acetic anhydride or acetyl chloride:
This step achieves near-quantitative yields in the presence of acid catalysts .
Industrial-Scale Optimization
Recochem’s production process highlights the use of potassium iodide as a catalyst to enhance reaction rates during methylation, reducing byproducts such as dimethoxypropane . Post-synthesis purification involves distillation under reduced pressure to isolate the acetate ester from unreacted diols and oligomers .
Physical and Chemical Properties
Thermodynamic and Solubility Data
Key properties derived from safety data sheets and patent literature include:
Table 2: Physical Properties of 3-Methoxypropyl Acetate
| Property | Value | Source |
|---|---|---|
| Boiling Point | 160–165°C (760 mmHg) | |
| Density (20°C) | 1.03–1.05 g/cm³ | |
| Vapor Pressure (25°C) | 0.5–1.0 mmHg | |
| Flash Point | 60–65°C (closed cup) | |
| Solubility in Water | Partially miscible (5–10 g/L) |
Reactivity and Stability
The compound exhibits moderate polarity, making it compatible with resins, acrylates, and cellulose derivatives . It is stable under ambient conditions but hydrolyzes slowly in acidic or alkaline environments to form 3-methoxy-1-propanol and acetic acid .
Environmental Impact and Biodegradation
Ecotoxicity Profile
Limited data exist on aquatic toxicity, though the compound’s low bioaccumulation potential (log Pₒw = 0.8) suggests minimal environmental persistence .
Degradation Pathways
Aerobic biodegradation occurs via esterase-mediated hydrolysis to 3-methoxy-1-propanol, which further breaks down to CO₂ and water .
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